molecular formula C16H15ClN2O3 B14198319 10-Butyl-3-chloro-7-nitro-10H-phenoxazine CAS No. 832733-81-0

10-Butyl-3-chloro-7-nitro-10H-phenoxazine

Cat. No.: B14198319
CAS No.: 832733-81-0
M. Wt: 318.75 g/mol
InChI Key: HSABOVRAJKMFEV-UHFFFAOYSA-N
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Description

10-Butyl-3-chloro-7-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This particular compound, with its unique substituents, offers specific properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Butyl-3-chloro-7-nitro-10H-phenoxazine typically involves the nitration of 10-butyl-3-chloro-10H-phenoxazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available phenoxazine derivatives. The process includes chlorination, butylation, and nitration steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Butyl-3-chloro-7-nitro-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-Butyl-3-chloro-7-nitro-10H-phenoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Butyl-3-chloro-7-nitro-10H-phenoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Butyl-3-chloro-7-nitro-10H-phenoxazine is unique due to the presence of all three substituents (butyl, chloro, and nitro groups), which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

832733-81-0

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

10-butyl-3-chloro-7-nitrophenoxazine

InChI

InChI=1S/C16H15ClN2O3/c1-2-3-8-18-13-6-4-11(17)9-15(13)22-16-10-12(19(20)21)5-7-14(16)18/h4-7,9-10H,2-3,8H2,1H3

InChI Key

HSABOVRAJKMFEV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=C1C=CC(=C3)Cl

Origin of Product

United States

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